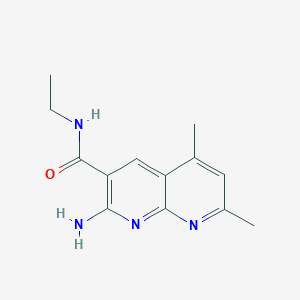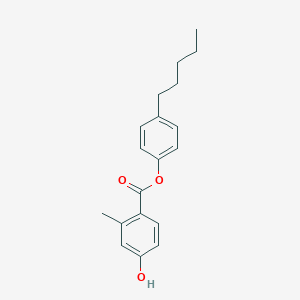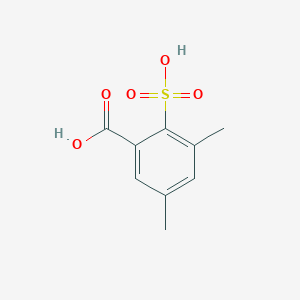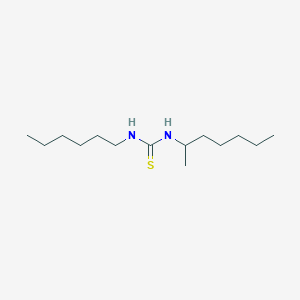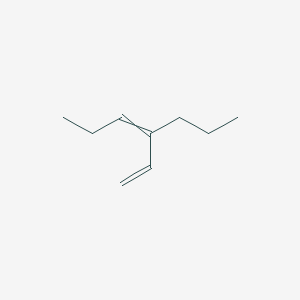
4-Ethenylhept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylhept-3-ene is an organic compound with the molecular formula C9H16. It is a hydrocarbon that features both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis. The structure of this compound includes a seven-carbon chain with a double bond between the third and fourth carbon atoms and a vinyl group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylhept-3-ene can be achieved through various methods. One common approach involves the alkylation of 1-heptyne with vinyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydrogenation of heptane derivatives. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond.
Chemical Reactions Analysis
Types of Reactions
4-Ethenylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or ketones.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can reduce the double bond to form heptane derivatives.
Substitution: The vinyl group in this compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of substituted alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: Diols, ketones
Reduction: Heptane derivatives
Substitution: Halogenated alkenes
Scientific Research Applications
4-Ethenylhept-3-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.
Medicine: Research into the pharmacological properties of this compound derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethenylhept-3-ene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze the addition or removal of functional groups. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the compound to participate in multiple reaction pathways.
Comparison with Similar Compounds
4-Ethenylhept-3-ene can be compared with other similar compounds such as:
4-Methylhept-3-ene: Similar in structure but with a methyl group instead of a vinyl group.
4-Ethylhept-3-ene: Similar in structure but with an ethyl group instead of a vinyl group.
Uniqueness
The presence of the vinyl group in this compound provides unique reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific functional groups.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research
Properties
CAS No. |
62291-55-8 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
4-ethenylhept-3-ene |
InChI |
InChI=1S/C9H16/c1-4-7-9(6-3)8-5-2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
VZYFCWMELXJCAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


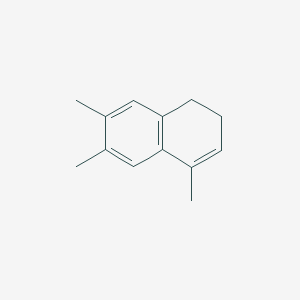
![2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid](/img/structure/B14531967.png)
![(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-2-yl)methanol](/img/structure/B14531981.png)
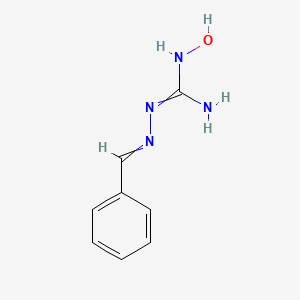
![2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B14531989.png)
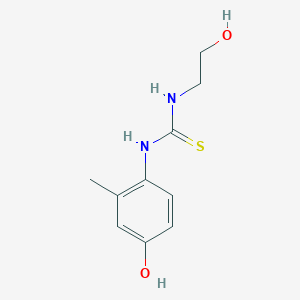
![(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium](/img/structure/B14531997.png)
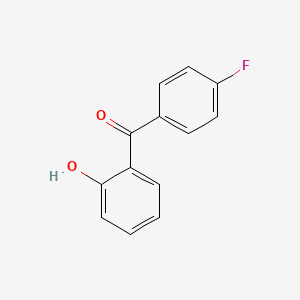
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14532009.png)
![1,3,5,7-Tetramethyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene](/img/structure/B14532018.png)
